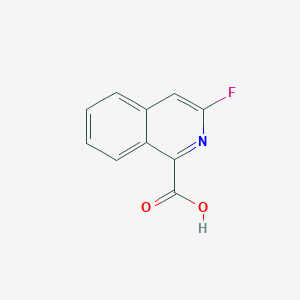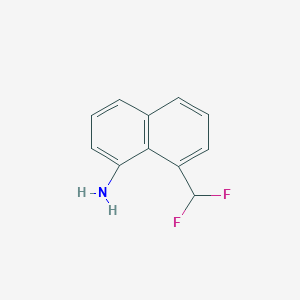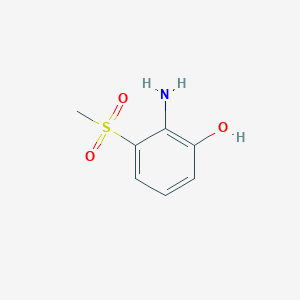
3-Fluoroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol It is a derivative of isoquinoline, where a fluorine atom is substituted at the third position and a carboxylic acid group is attached to the first position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoroisoquinoline-1-carboxylic acid can be synthesized from 3-fluoroisoquinoline-1-carbonitrile . The general synthetic route involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction conditions typically include the use of acidic or basic hydrolysis agents under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the hydrolysis process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Fluoroisoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-fluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to the modulation of enzyme activity, receptor interactions, and other biochemical processes. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-1-carboxylic acid: Lacks the fluorine atom, which can result in different chemical and biological properties.
3-Chloroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
3-Bromoisoquinoline-1-carboxylic acid:
Uniqueness
3-Fluoroisoquinoline-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
1179148-90-3 |
|---|---|
Fórmula molecular |
C10H6FNO2 |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
3-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14) |
Clave InChI |
USHNXHNIVWSXTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)
![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)






![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)
